molecular formula C10H6Cl2N2 B3025197 3,6-Dichloro-4-phenylpyridazine CAS No. 41373-96-0

3,6-Dichloro-4-phenylpyridazine

Cat. No. B3025197
CAS RN: 41373-96-0
M. Wt: 225.07 g/mol
InChI Key: QEANUHPTLLPFPA-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-phenylpyridazine is a chemical compound with the molecular formula C10H6Cl2N2 . It is used as an intermediate in synthetic chemistry, especially in active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of pyridazine derivatives, such as 3,6-Dichloro-4-phenylpyridazine, involves various methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves Cu (II)-catalyzed aerobic 6-endo-trig cyclizations . More detailed synthesis methods can be found in the referenced literature .


Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-4-phenylpyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and a phenyl group . The average mass of the molecule is 225.074 Da .


Physical And Chemical Properties Analysis

3,6-Dichloro-4-phenylpyridazine is an off-white to brownish crystalline powder . Its molecular weight is 225.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Researchers Contreras et al. (2001) explored the design and synthesis of pyridazine analogues, including compounds similar to 3,6-Dichloro-4-phenylpyridazine, as acetylcholinesterase (AChE) inhibitors. These compounds showed promise in enhancing AChE-inhibitory activity and selectivity, indicating potential applications in treating conditions like Alzheimer's disease (Contreras et al., 2001).

Insecticidal Activity

Wu et al. (2012) synthesized a series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives based on pyridazine frameworks. These compounds demonstrated significant insecticidal activities, especially against Plutella xylostella, a common pest in agriculture (Wu et al., 2012).

Solvent-Free Fluorination Catalyst

Marque et al. (2004) investigated the use of 3-Chloro-6-phenylpyridazine in a solvent-free fluorination process under phase transfer catalysis. This method enhanced yields and selectivities for chlorine-fluorine exchanges, showcasing an efficient approach for halogen exchange reactions (Marque et al., 2004).

Vibrational Spectral Analysis

Prabavathi et al. (2015) conducted a vibrational spectral analysis of molecules like 3,6-dichloro-4-methylpyridazine, providing insights into their molecular structure and potential for non-linear optical (NLO) behavior applications (Prabavathi et al., 2015).

Organometallic Chemistry

Research by Prasad et al. (2010) into 3,6-bis(2-pyridyl)-4-phenylpyridazine complexes with platinum group metals revealed insights into ligand binding modes, vital for developing new organometallic compounds with potential applications in catalysis and material science (Prasad et al., 2010).

Microbial Activity

Chaudhari et al. (2007) explored the synthesis of various triazine derivatives, related to the pyridazine framework. These compounds were tested for microbial activity, indicating their potential use in developing new antimicrobial agents (Chaudhari et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, 3,6-Dichloro-4-methylpyridazine, indicates that it may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling 3,6-Dichloro-4-phenylpyridazine.

Mechanism of Action

Target of Action

Pyridazine derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities

Mode of Action

As a pyridazine derivative, it is likely to interact with its targets in a way that influences various biochemical processes . The exact nature of these interactions and the resulting changes would require further investigation.

Biochemical Pathways

Pyridazine derivatives have been associated with a broad spectrum of activities, suggesting that they may influence multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of activities associated with pyridazine derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.

properties

IUPAC Name

3,6-dichloro-4-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEANUHPTLLPFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-4-phenylpyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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